molecular formula C17H21NO2 B2467673 5,7-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 485821-96-3

5,7-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B2467673
CAS No.: 485821-96-3
M. Wt: 271.36
InChI Key: KWBKDGABLRPZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by methyl groups at positions 5 and 7 and a piperidin-1-ylmethyl substituent at position 3. Coumarins are renowned for their diverse biological activities, including anticancer, antimicrobial, and anticoagulant properties . The dimethyl substitution at positions 5 and 7 may influence electronic and steric properties, affecting solubility and reactivity .

Properties

IUPAC Name

5,7-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-8-13(2)17-14(10-16(19)20-15(17)9-12)11-18-6-4-3-5-7-18/h8-10H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBKDGABLRPZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Mechanism

The Pechmann reaction condenses a polyhydroxybenzene derivative with a β-keto ester under acidic conditions. For this synthesis, orcinol (3,5-dihydroxy-4-methylbenzene) and ethyl acetoacetate are refluxed in concentrated sulfuric acid. The mechanism proceeds via electrophilic substitution, cyclodehydration, and lactonization to yield 5,7-dihydroxy-4-methyl-2H-chromen-2-one .

Reaction Conditions :

  • Orcinol (10 mmol), ethyl acetoacetate (12 mmol), and H₂SO₄ (15 mL) are stirred at 80°C for 6 hours.
  • The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol.

Spectral Characterization of Intermediate

The intermediate exhibits diagnostic NMR signals:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 6.21 (d, J = 2.3 Hz, H-8), 6.15 (d, J = 2.3 Hz, H-6), 5.98 (s, H-3), 2.52 (s, 3H, 4-CH₃).
  • ¹³C NMR : δ 162.1 (C-2), 160.3 (C-5), 157.2 (C-7), 152.0 (C-4), 108.9 (C-3), 99.9 (C-6), 94.9 (C-8), 19.3 (4-CH₃).

Chloromethylation at Position 4

Isolation of 4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one

The product is purified via silica gel chromatography (n-hexane/ethyl acetate, 7:3), yielding a white solid. Key spectral data:

  • ¹H NMR (acetone-d₆) : δ 6.30 (d, J = 2.1 Hz, H-8), 6.22 (d, J = 2.1 Hz, H-6), 5.05 (s, 2H, CH₂Cl).
  • ESI-MS : m/z 249.0 [M + H]⁺ (calc. 248.5).

Methylation of Hydroxyl Groups

Dimethylation Using Methyl Iodide

The 5,7-dihydroxy groups are methylated under alkaline conditions. Potassium carbonate and methyl iodide in DMF facilitate O-alkylation.

Procedure :

  • 4-(Chloromethyl)-5,7-dihydroxycoumarin (3 mmol) is suspended in DMF (20 mL).
  • K₂CO₃ (9 mmol) and CH₃I (6 mmol) are added, and the mixture is stirred at 60°C for 12 hours.

Characterization of 4-(Chloromethyl)-5,7-dimethoxy-2H-chromen-2-one

  • ¹H NMR (CDCl₃) : δ 6.45 (d, J = 2.3 Hz, H-8), 6.32 (d, J = 2.3 Hz, H-6), 4.98 (s, 2H, CH₂Cl), 3.88 (s, 6H, 5-OCH₃ and 7-OCH₃).
  • ¹³C NMR : δ 161.8 (C-2), 158.7 (C-5), 156.4 (C-7), 151.2 (C-4), 108.5 (C-3), 99.3 (C-6), 94.2 (C-8), 56.1 (OCH₃), 45.0 (CH₂Cl).

Piperidine Incorporation via Nucleophilic Substitution

Reaction with Piperidine

The chloromethyl group undergoes displacement with piperidine in anhydrous DMF, catalyzed by triethylamine .

Synthetic Details :

  • 4-(Chloromethyl)-5,7-dimethoxycoumarin (2 mmol) and piperidine (4 mmol) are refluxed in DMF (15 mL) for 8 hours.
  • The product is extracted with ethyl acetate and purified via column chromatography (CH₂Cl₂/MeOH, 95:5).

Final Compound: 5,7-Dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

  • ¹H NMR (CDCl₃) : δ 6.40 (d, J = 2.2 Hz, H-8), 6.28 (d, J = 2.2 Hz, H-6), 3.82 (s, 2H, CH₂N), 2.51 (m, 4H, piperidine-H), 2.40 (s, 6H, 5-CH₃ and 7-CH₃), 1.60 (m, 6H, piperidine-H).
  • ESI-MS : m/z 328.2 [M + H]⁺ (calc. 327.4).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (HPLC) Key Challenges
1 Pechmann condensation 78 95 Acid concentration control
2 Chloromethylation 65 92 Over-chlorination avoidance
3 Methylation 85 98 Selective O-alkylation
4 Piperidine substitution 70 96 Amine stoichiometry optimization

Mechanistic Insights and Optimization

Role of Acid Catalysis in Pechmann Reaction

Concentrated H₂SO₄ protonates the β-keto ester, enhancing electrophilicity for cyclization. Excess acid risks sulfonation side products, necessitating precise temperature control.

Steric Effects in Piperidine Substitution

Bulky piperidine nucleophiles require prolonged reaction times. Microwave-assisted synthesis (100°C, 30 min) improves yields to 82% while reducing dimerization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Moiety

The piperidin-1-ylmethyl group undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Amine displacement : Reaction with secondary amines (e.g., pyrrolidine) in ethanol at 60–80°C yields analogs with modified pharmacological profiles .

  • Quaternary ammonium salt formation : Treatment with alkyl halides like methyl iodide generates water-soluble derivatives.

Table 1: Substitution reactions of the piperidine group

ReagentConditionsProductYield (%)Reference
PyrrolidineEthanol, 60–80°C, 6h8-(Pyrrolidin-1-ylmethyl) analog44–89
DiethylamineTHF, RT, 12h8-(Diethylamino)methyl derivative64–67
Methyl iodideAcetonitrile, reflux, 4hQuaternary ammonium salt72–85

Oxidation and Reduction of the Chromenone Core

The chromenone system participates in redox reactions:

  • Oxidation : Using KMnO₄ in acidic medium converts the 2H-chromen-2-one ring to a quinone structure.

  • Reduction : NaBH₄ in methanol selectively reduces the C=C bond adjacent to the carbonyl group, forming dihydrochromenone derivatives.

Key findings:

  • Oxidation at position 3 generates a reactive ketone intermediate, enabling further functionalization .

  • Reduced analogs show enhanced solubility but decreased biological activity compared to the parent compound .

Conjugate Addition Reactions

The electron-deficient chromenone ring facilitates Michael additions:

  • Thiol addition : Reacts with thiophenol in DMF at 25°C to form 3-(phenylthio)-substituted products .

  • Organometallic reactions : Grignard reagents (e.g., MeMgBr) add to position 4, forming tertiary alcohols .

Table 2: Conjugate addition outcomes

NucleophileSolventCatalystProduct StructureYield (%)
PhSHDMFEt₃N3-(Phenylthio)chromenone78
MeMgBrTHFNone4-(2-Hydroxypropyl) derivative65
AcetylacetoneEthanolPiperidineFused pyranocoumarin82

Photochemical and Thermal Rearrangements

Under UV light (λ = 254 nm) or heat (>150°C):

  • Ring expansion : Forms pyrano[3,2-c]coumarin derivatives via electrocyclic mechanisms .

  • Decarboxylation : Loses CO₂ at 200°C in vacuum, yielding dimethylbenzofuran analogs .

Mechanistic insights:

  • Photorearrangements proceed through a diradical intermediate stabilized by the methyl groups .

  • Thermal stability decreases with bulkier substituents on the piperidine nitrogen.

Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions enable late-stage diversification:

  • Suzuki coupling : Attaches aryl boronic acids to position 8 using Pd(PPh₃)₄ (Yield: 55–70%) .

  • Buchwald-Hartwig amination : Introduces heteroaryl groups at position 5 with Xantphos ligand .

Comparative Reactivity Data

The compound's reactivity differs significantly from unsubstituted chromenones:

Parameter5,7-Dimethyl-4-(piperidin-1-ylmethyl) derivative4-Methylchromenone
Oxidation potential (V)1.211.45
Reduction onset (V)-0.89-1.12
pKa (aqueous)8.29.6

Data from cyclic voltammetry and potentiometric titrations .

Scientific Research Applications

Biological Activities

Research indicates that 5,7-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one exhibits significant biological activities, including:

1. Antitumor Activity

  • Several studies have demonstrated the compound's potential to induce apoptosis in cancer cells. For instance, derivatives of chromenone have shown cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231 by modulating apoptotic proteins and cell cycle arrest mechanisms .

2. Antifungal Efficacy

  • Compounds with piperidine moieties have been associated with antifungal properties. Research has indicated that related compounds exhibit significant antifungal activity against pathogens like Candida albicans and Aspergillus flavus, suggesting that this compound may also possess similar efficacy .

3. Neuroprotective Effects

  • Preliminary studies suggest that compounds targeting metabotropic glutamate receptors may offer neuroprotective benefits. The modulation of these receptors has been linked to potential therapeutic effects in neurodegenerative diseases, indicating that this compound could exhibit similar properties .

4. ERK5 Inhibition

  • Inhibition of the extracellular signal-regulated kinase 5 (ERK5) pathway has implications for cancer treatment due to its role in cell proliferation and survival. Related compounds have shown promising results in inhibiting this pathway, which could be extrapolated to this compound .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated a series of chromenone derivatives for their anticancer potential in vitro. Results indicated significant cytotoxic effects on tumor cell lines, highlighting that modifications on the chromenone scaffold could enhance biological activity .

Case Study 2: Antifungal Efficacy
In comparative analyses of antifungal compounds, one derivative exhibited strong activity against Candida albicans and Aspergillus niger. The study concluded that structural features such as the piperidine ring were crucial for enhancing antifungal potency .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
6,8-Dimethyl-4-(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-oneC15H19N1O2Different methylation patterns affecting biological activity
5-Hydroxy-4,7-dimethyl-2H-chromen-2-oneC11H10O3Contains hydroxyl groups which may enhance solubility and reactivity
7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-oneC14H16N2OFeatures a piperazine ring instead of piperidine, potentially altering pharmacological properties

Mechanism of Action

The mechanism of action of 5,7-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in the Chromen-2-one Core

Compound Name Substituents (Positions) Molecular Formula Key Features Biological Activity (IC₅₀ or % Inhibition) Reference
Target Compound 5,7-dimethyl, 4-(piperidin-1-ylmethyl) C₁₇H₂₁NO₂ Enhanced lipophilicity; potential CNS penetration Not reported
Y041-3856 5,7-dimethyl, 4-(4-methylpiperazinyl) C₁₇H₂₂N₂O₂ Increased polarity due to methylpiperazine; used in pharmacological screens Screening compound (activity unspecified)
6,7-Dihydroxy-4-methyl-8-(piperidin-1-ylmethyl) 6,7-dihydroxy, 4-methyl, 8-(piperidinyl) C₁₇H₂₁NO₄ o-Dihydroxy configuration enhances antiproliferative activity 67.5% inhibition (HeLa cells)
5,7-Dihydroxy-4-methylcoumarin 5,7-dihydroxy, 4-methyl C₁₀H₈O₄ High polarity due to hydroxyl groups; limited membrane permeability Anticancer, antimicrobial
7-(Diethylamino)-4-(piperidin-1-yl)-2H-chromen-2-one 7-diethylamino, 4-piperidinyl C₁₈H₂₄N₂O₂ Electron-donating diethylamino group may improve fluorescence properties Not reported
Key Observations:
  • Hydroxyl vs. Methyl Groups : Hydroxyl substituents (e.g., 5,7-dihydroxy-4-methylcoumarin) improve solubility but reduce lipophilicity, limiting blood-brain barrier penetration compared to methylated derivatives .
  • Piperidine vs.
  • Positional Effects : The o-dihydroxy configuration in 6,7-dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one correlates with enhanced antiproliferative activity (67.5% inhibition in HeLa cells), suggesting that substituent positioning is critical for bioactivity .

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s LogP is estimated to be higher than hydroxylated analogs (e.g., 5,7-dihydroxy-4-methylcoumarin) due to methyl and piperidinyl groups, favoring passive diffusion across membranes .
  • Molecular Weight : At ~287 g/mol, the compound falls within Lipinski’s rule of five, suggesting good oral bioavailability .

Biological Activity

5,7-Dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one, a synthetic compound belonging to the class of chromenones, has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's structural formula is represented as C15H17N1O2, featuring a chromenone backbone with two methyl groups at positions 5 and 7, and a piperidine moiety at position 4. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidine moiety enhances binding affinity to these targets, while the chromenone core plays a significant role in modulating cellular signaling pathways. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in neurotransmitter regulation and oxidative stress.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may contribute to its neuroprotective effects.
  • Antimicrobial Activity : In vitro studies have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are crucial in neurodegenerative diseases.

In Vitro Studies

A study conducted on the inhibition of AChE revealed an IC50 value of approximately 1.52 μM for related coumarin derivatives, suggesting that modifications in the structure can significantly enhance biological activity . Additionally, docking studies indicated favorable interactions between the compound and AChE, supporting its potential as a therapeutic agent for Alzheimer's disease.

Antimicrobial Screening

The antimicrobial efficacy of this compound was assessed against several bacterial strains. The results showed moderate to strong activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5 µM . This positions the compound as a candidate for further development in antimicrobial therapies.

Comparative Analysis

The following table compares the biological activities of this compound with structurally similar compounds:

Compound NameAChE Inhibition (IC50 μM)Antimicrobial Activity (MIC µM)Notes
This compound1.520.3 - 8.5Strong dual activity
4-(piperazin-1-ylmethyl)-2H-chromen-2-oneNot reportedModerateLacks methyl substitutions
5-HydroxycoumarinNot applicableLowLess active

Neuroprotective Effects

In a case study focusing on neuroprotection, researchers found that the compound exhibited significant protective effects against oxidative stress-induced neuronal damage in vitro. This suggests its potential utility in developing treatments for neurodegenerative disorders such as Alzheimer's disease.

Antibacterial Applications

Another case study highlighted the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli, demonstrating its effectiveness in inhibiting bacterial growth at low concentrations. This finding supports further exploration into its use as an antimicrobial agent.

Q & A

Q. Table 1: Reaction Optimization

ParameterChloromethylationPiperidine Substitution
Temperature60–80°C80–100°C
CatalystH₂SO₄/POCl₃KI/K₂CO₃
Yield Range45–65%70–85%
Purity (HPLC)≥90%≥95%

Basic: How is the molecular conformation of this compound validated, and what crystallographic tools are recommended?

Methodological Answer:
X-ray crystallography is the gold standard. Key steps include:

  • Crystal Growth : Slow evaporation of saturated solutions in ethanol/acetone mixtures at 4°C .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.
  • Refinement : SHELXL (for small molecules) refines anisotropic displacement parameters. ORTEP-3 generates thermal ellipsoid diagrams to visualize piperidine ring puckering and chromenone planarity .

Q. Critical Parameters :

  • Torsion Angles : The piperidin-1-ylmethyl group often adopts a chair conformation, with C-C-N-C dihedral angles of 55–65° .
  • Hydrogen Bonding : Intermolecular O···H-N interactions stabilize the crystal lattice (distance: 2.8–3.0 Å) .

Advanced: What conflicting data exist regarding its bioactivity, and how can researchers reconcile these discrepancies?

Methodological Answer:
Contradictions arise in enzyme inhibition studies. For example:

  • MAO-B Inhibition : Piperidine-substituted coumarins show variable activity. In one study, replacing 2H-chromen-2-one with quinolone reduced MAO-B inhibition by >90% despite similar AChE activity .
  • Antiproliferative Effects : Derivatives with o-dihydroxy groups (e.g., 6,7-dihydroxy-4-methyl analogs) exhibit higher activity (IC₅₀: 10–20 μM in HeLa cells) compared to monohydroxy variants .

Q. Resolution Strategies :

  • Assay Standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and enzyme sources (recombinant vs. tissue-extracted).
  • Computational Docking : Compare binding poses in MAO-B (PDB: 2V5Z) to identify steric clashes from substituents .

Advanced: How does the piperidin-1-ylmethyl group influence structure-activity relationships (SAR) in multi-target drug design?

Methodological Answer:
The piperidine moiety enhances blood-brain barrier permeability and dual-target engagement (e.g., AChE and MAO-B inhibition). Key SAR findings:

  • AChE Inhibition : Piperidine’s basic nitrogen forms a salt bridge with Glu199 in the catalytic site (IC₅₀: 0.49 μM for 7-piperidinylmethoxy derivatives) .
  • MAO-B Selectivity : Bulky N-substituents (e.g., benzyl groups) reduce activity, while methyl groups retain potency (IC₅₀: 0.85 μM) .

Q. Table 2: SAR Trends

SubstituentAChE IC₅₀ (μM)MAO-B IC₅₀ (μM)LogP
Piperidinylmethyl0.490.852.1
Morpholinylmethyl0.7511.01.8
Quinolone1.7>1003.2

Advanced: What computational methods are recommended to predict binding modes and optimize pharmacokinetics?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with AMBER force fields. The chromenone core aligns with MAO-B’s FAD cofactor, while piperidine interacts with hydrophobic pockets .
  • ADMET Prediction : SwissADME estimates bioavailability (TPSA: 60–70 Ų, ≤10 rotatable bonds). Key alerts: High logP (>3) may reduce solubility .
  • MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns. Piperidine derivatives show lower RMSD (<2 Å) than morpholine analogs .

Advanced: How can researchers address low yields in large-scale synthesis of intermediates?

Methodological Answer:
Low yields in chloromethylation (45–65%) stem from side reactions (e.g., dimerization). Mitigation strategies:

  • Microwave Assistance : Reduce reaction time from 12 h to 30 min (yield improvement: ~15%) .
  • Flow Chemistry : Continuous reactors minimize thermal degradation (purity >98% at 70°C) .

Q. Table 3: Scale-Up Optimization

MethodYield (%)Purity (%)Throughput (g/h)
Batch (Traditional)55905
Microwave-Assisted70958
Flow Reactor759815

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.